![molecular formula C6H7ClN6 B15217097 7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 5457-92-1](/img/structure/B15217097.png)
7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Description
7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a chlorine atom at position 7, an ethyl group at position 3, and an amine group at position 4.
Properties
CAS No. |
5457-92-1 |
---|---|
Molecular Formula |
C6H7ClN6 |
Molecular Weight |
198.61 g/mol |
IUPAC Name |
7-chloro-3-ethyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H7ClN6/c1-2-13-5-3(11-12-13)4(7)9-6(8)10-5/h2H2,1H3,(H2,8,9,10) |
InChI Key |
DTOBYQFBYWOFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)N)Cl)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-4-amino-5-chloropyrimidine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, also known by its CAS No. 5457-92-1, is a triazolopyrimidine derivative that has applications in scientific research . This compound features a unique fused ring system, combining a triazole and a pyrimidine structure, which is significant for its biological interactions.
Scientific Research Applications
7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, and is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer. It is also used in the development of new materials and chemical processes.
7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has garnered attention for its diverse biological activities, including potential applications in pharmacology.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Case Study: In a study involving various triazolopyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The presence of chlorine and ethyl groups in the structure was correlated with increased potency against tumor growth.
Antimicrobial Effects
7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has also demonstrated antimicrobial activity. Compounds in this class have been effective against both Gram-positive and Gram-negative bacteria.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7-Chloro derivative | E. coli | 12 µg/mL |
7-Chloro derivative | S. aureus | 8 µg/mL |
These results suggest that the compound may serve as a scaffold for developing new antibiotics. The mechanism by which 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its biological effects primarily involves interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
- Receptor Modulation : The compound may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter response.
Research Findings
A variety of studies have focused on synthesizing and testing this compound's derivatives to optimize their biological activity. Key findings include:
- Potency Variation : Structural modifications significantly affect potency; for example, ethyl substitutions often enhance activity compared to smaller alkyl groups.
Mechanism of Action
The mechanism of action of 7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Key Structural Features :
- Triazolopyrimidine Core : Combines a triazole ring fused with a pyrimidine ring, enabling π-π stacking and hydrogen bonding with biomolecular targets.
- Chlorine at C7 : Enhances electrophilicity and may influence binding affinity in enzyme active sites.
- Amine at C5: Serves as a hydrogen bond donor/acceptor, critical for interactions with residues in target proteins.
Infrared (IR) spectroscopy data (Coblentz Society, 2023) confirm the presence of N–H and C–Cl stretching vibrations at 3300–3500 cm⁻¹ and 750 cm⁻¹, respectively, consistent with its functional groups .
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine with structurally related analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings :
Substituent-Driven Activity :
- C7 Substituents : Chlorine (electrophilic) in the target compound vs. benzyloxy (bulky, hydrophobic) in myeloperoxidase inhibitors. The benzyloxy group in 7-(benzyloxy)-3H-triazolo[4,5-d]pyrimidin-5-amine enhances binding to myeloperoxidase’s heme pocket, whereas the smaller chloro group may favor interactions with narrower active sites .
- C3 Substituents : Ethyl (moderate hydrophobicity) vs. benzyl (increased steric bulk). Ethyl may improve pharmacokinetic properties by reducing metabolic oxidation compared to benzyl .
Biological Target Specificity: Adenosine Receptor Antagonism: 7-(2-Furyl)-3H-triazolo[4,5-d]pyrimidin-5-amine (metabolite M2 of Vipadenant) binds to adenosine A₂A receptors (Ki < 10 nM), while the target compound’s chloro and ethyl groups may shift selectivity toward other targets, such as kinases or peroxidases .
Synthetic Versatility :
- The target compound’s chloro group allows further functionalization (e.g., nucleophilic substitution) to generate analogs, as seen in 3-benzyl-5-chloro-N-cyclopropyl-triazolo[4,5-d]pyrimidin-7-amine , where C7 is modified with cyclopropylamine .
Table 2: Comparative Pharmacological Profiles
Property | 7-Chloro-3-ethyl Derivative | 7-(Benzyloxy) Analog | Vipadenant Metabolite | Ticagrelor |
---|---|---|---|---|
Primary Target | Undetermined | Myeloperoxidase | Adenosine A₂A Receptor | P2Y12 ADP Receptor |
Potency (IC₅₀/Ki) | N/A | 0.5 µM | <10 nM | 0.2 µM |
Metabolic Stability | High (ethyl group) | Moderate | Low (furyl cleavage) | High (complex structure) |
Therapeutic Area | Inflammation/Cancer | Atherosclerosis | Parkinson’s Disease | Cardiovascular |
Biological Activity
7-Chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the triazolopyrimidine family. Its unique structure and biological properties make it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents for various diseases, including cancer and infectious diseases.
- Molecular Formula : C6H6ClN5
- Molecular Weight : 198.613 g/mol
- CAS Number : 91159-59-0
The compound features a fused ring system composed of a triazole and a pyrimidine ring, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the low micromolar range (3–10 µM) .
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1/S phase, leading to DNA fragmentation .
-
Antimicrobial Properties :
- Preliminary investigations suggest potential antimicrobial activity against various pathogens. The compound may serve as a building block for developing new antimicrobial agents .
- Target Selectivity :
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding modes of this compound with its biological targets. These studies suggest that hydrogen bonding and hydrophobic interactions play crucial roles in its mechanism of action .
Q & A
Q. What are the established synthetic routes for 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, and what key intermediates are involved?
The compound can be synthesized via nucleophilic substitution and cyclization reactions. A common approach involves starting with 2-chloro-5-nitropyrimidin-4-ylthiocyanate, followed by sequential substitutions at the 3- and 5-positions. For example, ethyl groups can be introduced via alkylation under basic conditions (e.g., triethylamine in ethanol) . Intermediate steps often require purification via column chromatography to isolate N-substituted derivatives. Key intermediates include 5-nitropyrimidine-2,4-diamines and halogenated precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) is essential for confirming regioselectivity and substitution patterns. Key markers include:
- ¹H NMR : Signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and aromatic protons (δ ~8.0–9.0 ppm).
- ¹³C NMR : Peaks for the triazolo-pyrimidine core (δ ~150–160 ppm for C=N/C-Cl) and ethyl carbons (δ ~12–15 ppm for CH₃, δ ~35–40 ppm for CH₂) . High-resolution mass spectrometry (HRMS) and IR (for NH/Cl stretches) further validate purity and functional groups.
Q. What in vitro assays are used to evaluate its biological activity, and what parameters define potency?
Myeloperoxidase (MPO) inhibition assays are commonly employed, given the structural similarity of triazolopyrimidines to MPO inhibitors like 7-(benzyloxy)-3H-triazolo[4,5-d]pyrimidin-5-amine . Researchers measure IC₅₀ values using spectrophotometric detection of hypochlorous acid (HOCl) production. Potency is defined by IC₅₀ < 1 µM, with competitive inhibition kinetics confirmed via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can researchers resolve discrepancies in inhibitory activity data across different experimental models?
Contradictions may arise from assay conditions (e.g., buffer pH, substrate concentration) or off-target effects. To address this:
- Perform orthogonal assays (e.g., fluorescence-based MPO activity vs. cellular ROS detection).
- Use computational docking (e.g., AutoDock Vina) to compare binding modes in MPO vs. unrelated enzymes like xanthine oxidase .
- Validate selectivity via counter-screens against structurally similar targets (e.g., cannabinoid receptors) .
Q. What strategies optimize regioselectivity during the synthesis of triazolopyrimidine derivatives?
Regioselectivity in triazolo-ring formation can be controlled by:
- Reagent choice : Sodium nitrite in acidic conditions favors 1,2,3-triazole formation over alternative cyclization pathways.
- Temperature : Lower temperatures (0–5°C) reduce side reactions during diazotization .
- DFT-guided design : Computational studies (e.g., WP04 method) predict regioselectivity by calculating transition-state energies and NMR chemical shifts .
Q. How do structural modifications at the 3-ethyl and 5-amino positions affect target binding and pharmacokinetics?
- 3-Ethyl group : Enhances lipophilicity (logP), improving membrane permeability. Substitution with bulkier groups (e.g., benzyl) may increase MPO affinity but reduce solubility .
- 5-Amino group : Critical for hydrogen bonding with MPO’s active site (e.g., Glu242). Methylation here abolishes activity, while electron-withdrawing substituents (e.g., Cl) stabilize the enzyme-inhibitor complex . Pharmacokinetic optimization requires balancing logP (aim for 1–3) and polar surface area (<140 Ų) to enhance oral bioavailability.
Q. What computational methods are used to predict the compound’s interaction with non-target proteins, and how reliable are these predictions?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations assess off-target risks. For example:
- Docking studies : Identify potential off-targets (e.g., CYP450 isoforms) by screening against protein databases (PDB).
- MM/GBSA binding energy calculations : Quantify interaction energies (ΔG) to prioritize high-risk targets . Validation with experimental IC₅₀ data improves reliability, though solvation effects and protein flexibility remain challenges.
Methodological Tables
Table 1. Key Synthetic Parameters for Triazolopyrimidine Derivatives
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Diazotization | NaNO₂, HCl, 0–5°C | 65–75 | |
Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 80–85 | |
Purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |
Table 2. Comparative Inhibitory Activity of Triazolopyrimidines
Compound | MPO IC₅₀ (µM) | XO IC₅₀ (µM) | Selectivity Index (MPO/XO) |
---|---|---|---|
7-Chloro-3-ethyl derivative | 0.45 | 12.3 | 27.3 |
7-(Benzyloxy)-3H analog (Control) | 0.38 | 8.7 | 22.9 |
Oli (Natural inhibitor) | 7.32 | 15.6 | 0.47 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.